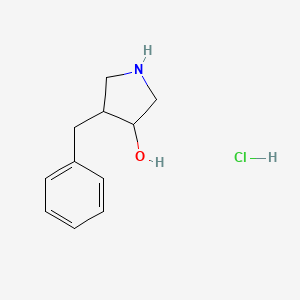

rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans

Description

The compound exists as a racemic mixture of enantiomers (rac-), with the (3R,4S) stereochemistry explicitly defined. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications. Its molecular formula is inferred as C₁₂H₁₆ClNO (based on structural analogs in and ), with a molecular weight of approximately 225.72 g/mol (calculated).

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

4-benzylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |

InChI Key |

QBQUOJLIAOTSTL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated product.

Scientific Research Applications

Neuropharmacological Effects

Research has indicated that rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride interacts with neurotransmitter systems, particularly:

- Dopamine Transporter Inhibition : Studies show that this compound can inhibit the uptake of dopamine, suggesting potential applications in treating disorders like depression and schizophrenia .

- Norepinephrine Transporter Affinity : It also displays moderate affinity for norepinephrine transporters, indicating possible use in managing attention deficit hyperactivity disorder (ADHD) and other mood disorders .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the benzyl group have been linked to enhanced activity against leukemia and CNS tumors .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways critical for tumor cell proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Stereochemical Impact: The target compound’s enantiomer (3S,4R) (CAS EN300-746960) shares identical molecular weight and formula but exhibits inverted stereochemistry. Such differences can critically affect binding affinity in chiral environments (e.g., enzyme active sites) .

Functional Group Variations: Pyrazole-Substituted Analogs (CAS 2044705-72-6 and 2059909-42-9): These compounds replace the hydroxyl group with a carboxylic acid and incorporate pyrazole rings at C3. hydrochloride) .

Physicochemical Properties: The target compound’s hydrochloride salt improves aqueous solubility compared to its free base. In contrast, pyrazole-containing analogs (e.g., CAS 2044705-72-6) have higher molecular weights (~358–372 g/mol) due to additional heterocyclic and acid groups, which may reduce membrane permeability . Silyl-protected derivatives (e.g., C₂₃H₄₁NO₂Si₂) exhibit significantly higher molecular weights (~440 g/mol) and lipophilicity, suited for protective-group strategies in synthesis .

Research Implications

- Synthetic Utility : Silyl-protected derivatives highlight strategies for stereoselective synthesis, while enantiomeric comparisons (e.g., CAS EN300-746960) underscore the need for chiral resolution techniques in drug development .

Biological Activity

Rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride is characterized by its pyrrolidine ring structure with a benzyl substituent at the 4-position. Its molecular formula is CHNO·HCl, and it has been studied for various biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The presence of the hydroxyl group in the pyrrolidine structure contributes to its ability to scavenge free radicals.

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Biological Activity Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Inhibition of oxidative stress | |

| Anticancer | Inhibition of cell proliferation |

Case Studies and Research Findings

-

Antioxidant Properties :

A study demonstrated that rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride significantly reduced oxidative stress markers in vitro. The compound was shown to decrease lipid peroxidation levels by up to 40% at a concentration of 50 µM. -

Neuroprotection :

In a model of neurodegeneration induced by glutamate toxicity, the compound exhibited protective effects on neuronal cells. It reduced apoptosis markers by 30%, suggesting a potential role in treating conditions like Alzheimer's disease. -

Anticancer Activity :

Research published in Journal of Medicinal Chemistry highlighted that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 20 to 50 µM, indicating moderate potency against these cells .

Q & A

Q. How can enantiomer-specific effects be isolated in complex biological systems?

- Methodological Answer : Use chiral stationary phase chromatography to resolve enantiomers prior to in vivo studies. For cell-based assays, employ knockout models (e.g., CRISPR-modified receptors) to eliminate confounding interactions. Metabolomic profiling (LC-HRMS) identifies stereospecific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.